molecular formula C16H24O3S B584778 6-Hydroxy-8-[(phenylmethyl)thio]-octanoic Acid Methyl Ester-d5 CAS No. 1346598-50-2

6-Hydroxy-8-[(phenylmethyl)thio]-octanoic Acid Methyl Ester-d5

Cat. No.: B584778
CAS No.: 1346598-50-2
M. Wt: 301.456
InChI Key: MGCIVBWSZBSBIS-QAENIGFVSA-N
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Description

6-Hydroxy-8-[(phenylmethyl)thio]-octanoic Acid Methyl Ester-d5 is a small molecule compound labeled with stable isotopes . It is used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc . It can also be used in metabolic research to study metabolic pathways in vivo in a safe manner . The compound is colorless and has an oily appearance .


Molecular Structure Analysis

The molecular formula of this compound is C16H19D5O3S . Its IUPAC name is methyl 8-benzylsulfanyl-5,5,6,7,7-pentadeuterio-6-hydroxyoctanoate . The InChI string and the canonical SMILES string are also provided .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 301.46 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol . The compound should be stored at 2-8°C .

Scientific Research Applications

Stereoselective Synthesis

Stereoselective synthesis has been a key area in the study of octanoic acid derivatives. Research by Chakraborty and Das (2000) focused on the diastereoselective opening of trisubstituted epoxy alcohols. This method allowed the synthesis of various diastereomers of hydroxy acids, showcasing the versatility of octanoic acid derivatives in synthesizing complex molecules with potential antitumor applications (Chakraborty & Das, 2000).

Synthesis of Carboxylic Acids, Esters, and Alcohols

Hanzawa et al. (2012) demonstrated the synthesis of various carboxylic acids, esters, alcohols, and ethers from 6-methyl-5-hepten-2-one. This work highlights the ability to create a range of chemical structures, including octanoic acid derivatives, further expanding their applications in scientific research (Hanzawa et al., 2012).

Optical Resolution in Chemical Synthesis

Sakaki and Itoh (2003) explored the optical resolution of racemic 2-hydroxy octanoic acid methyl ester, demonstrating the potential of octanoic acid derivatives in achieving enantiomeric purity in chemical compounds. This research underscores the importance of octanoic acid derivatives in producing stereochemically pure substances (Sakaki & Itoh, 2003).

Electrochromic Properties

Camurlu, Çırpan, and Toppare (2005) studied the conducting polymers of octanoic acid derivatives, focusing on their electrochromic properties. This research indicates the potential use of octanoic acid derivatives in electronic and optical applications, such as smart windows and display technologies (Camurlu et al., 2005).

Synthesis of Novel Esters

Research by Gein et al. (2009) involved synthesizing methyl esters of various carboxylic acids, showcasing the versatility of octanoic acid derivatives in creating diverse molecular structures. This work highlights the adaptability of these compounds in synthesizing new chemicals (Gein et al., 2009).

Branched Methyl Hydroxy Stearates Synthesis

Doll, Sharma, and Erhan (2007) reported on the synthesis of branched methyl hydroxy stearate esters, including an ester from bio-based levulinic acid. This research demonstrates the potential of octanoic acid derivatives in creating bio-based products with applications in lubrication fluids and potentially in surfactants and fuel additives (Doll et al., 2007).

Properties

CAS No.

1346598-50-2

Molecular Formula

C16H24O3S

Molecular Weight

301.456

IUPAC Name

methyl 8-benzylsulfanyl-5,5,6,7,7-pentadeuterio-6-hydroxyoctanoate

InChI

InChI=1S/C16H24O3S/c1-19-16(18)10-6-5-9-15(17)11-12-20-13-14-7-3-2-4-8-14/h2-4,7-8,15,17H,5-6,9-13H2,1H3/i9D2,11D2,15D

InChI Key

MGCIVBWSZBSBIS-QAENIGFVSA-N

SMILES

COC(=O)CCCCC(CCSCC1=CC=CC=C1)O

Synonyms

8-(Benzylthio)-6-hydroxy-octanoic Acid Methyl Ester-d5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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